molecular formula C22H27N3O2 B2997488 2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1798024-23-3

2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2997488
CAS RN: 1798024-23-3
M. Wt: 365.477
InChI Key: ZLXZACZIYUWRHX-UHFFFAOYSA-N
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Description

2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Reactions

The chemical synthesis of compounds related to adamantane, such as the reaction of nicotinamide N-oxide with 1-adamantanethiol, has led to the production of various derivatives including 2-and 6-(1-adamantylthio)nicotinamides and nicotinonitriles. These reactions underline the versatility of adamantane-based compounds in chemical synthesis, offering a range of functional groups for further chemical modifications (Supaluk Prachayasittikul & L. Bauer, 1985).

Antimicrobial and Anti-HIV Activities

Adamantane derivatives have shown significant potential in antimicrobial and anti-HIV activities. Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones demonstrated in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as Candida albicans. Moreover, compound 2 showed a reduction in HIV-1 viral replication, highlighting the therapeutic potential of adamantane derivatives in treating infections (A. El-Emam et al., 2004).

Materials Science Applications

Adamantane derivatives have been explored for their applications in materials science, such as in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks utilize the structural rigidity and functional diversity of adamantane-based compounds to create materials with potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).

properties

IUPAC Name

2-[1-(adamantane-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c23-14-18-2-1-5-24-20(18)27-19-3-6-25(7-4-19)21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-2,5,15-17,19H,3-4,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXZACZIYUWRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

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